4-butoxy-N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)benzamide
Description
4-Butoxy-N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)benzamide is a synthetic benzamide derivative featuring a naphtho-thiazole scaffold fused with a 4-butoxy-substituted benzamide moiety. The compound’s core structure includes a dihydronaphthothiazole ring system, which is known to confer rigidity and enhance binding affinity to biological targets such as enzymes or receptors . The butoxy group at the para position of the benzamide likely modulates lipophilicity, solubility, and pharmacokinetic properties compared to other substituents (e.g., benzoyl or halogenated groups) .
Properties
IUPAC Name |
4-butoxy-N-(4,5-dihydrobenzo[e][1,3]benzothiazol-2-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2O2S/c1-2-3-14-26-17-11-8-16(9-12-17)21(25)24-22-23-20-18-7-5-4-6-15(18)10-13-19(20)27-22/h4-9,11-12H,2-3,10,13-14H2,1H3,(H,23,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJKXSQBMMRPXBV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C(=O)NC2=NC3=C(S2)CCC4=CC=CC=C43 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-butoxy-N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)benzamide typically involves a multi-step process. One common method involves the reaction of a naphtho-thiazole derivative with a butoxy-substituted benzoyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, and an appropriate solvent, such as dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
4-butoxy-N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.
Substitution: The compound can participate in substitution reactions, where functional groups on the benzamide or naphtho-thiazole moieties are replaced with other groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in tetrahydrofuran.
Substitution: Halogenated reagents in the presence of a base, such as sodium hydroxide or potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphtho-thiazole diones, while reduction may produce dihydro derivatives .
Scientific Research Applications
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: It has shown potential as an antimicrobial agent, with activity against various bacterial and fungal strains.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for treating infections and other diseases.
Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-butoxy-N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)benzamide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to enzymes or receptors involved in microbial metabolism, thereby inhibiting their activity and leading to the death of the microorganisms. Additionally, it may interfere with cellular processes such as DNA replication and protein synthesis .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
4-Benzoyl-N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)benzamide
- Molecular Formula : C25H18N2O2S (vs. C24H24N2O2S for the butoxy derivative).
- Key Differences: The benzoyl group (C6H5CO-) replaces the butoxy (C4H9O-) substituent.
- Biological Relevance : Benzoyl derivatives often exhibit stronger binding to hydrophobic enzyme pockets, as seen in kinase inhibitors .
N-(5-((Dimethylamino)methyl)-4-(pyridin-3-yl)thiazol-2-yl)isonicotinamide (4h)
- Molecular Formula : C18H18N6OS.
- Key Differences: A pyridinyl-thiazole core replaces the dihydronaphthothiazole system. The dimethylaminomethyl group enhances basicity and cellular uptake compared to the butoxy-benzamide derivative .
- Activity : Such compounds show moderate antiproliferative activity against cancer cell lines (e.g., NCI-H522 lung cancer cells) .
Indenothiazole Derivatives (e.g., 7c–7i)
- Core Structure: 8H-Indeno[1,2-d]thiazole fused with substituted benzamides.
- Key Differences: The indenothiazole system introduces additional ring strain and planar rigidity compared to dihydronaphthothiazole. Methoxy or halogen substituents (e.g., 7e: chloro) improve metabolic stability .
Comparison with Other Benzamide Syntheses:
Anticancer Activity
- Triazole-Thiazole Hybrids : Compounds like N-(5-benzyl-1,3-thiazol-2-yl)-4-(5-methyl-1H-1,2,3-triazol-1-yl)benzamide inhibit colon cancer cell growth by up to 40% via kinase modulation .
Antiviral Activity
- Indenothiazole Derivatives: Methoxy-substituted analogs (e.g., 7d, 7h) demonstrate inhibitory effects on viral proteases, with IC50 values in the micromolar range .
SAR (Structure-Activity Relationship) Insights
Biological Activity
4-butoxy-N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)benzamide is a synthetic compound recognized for its complex structure and potential biological activities. The compound features a butoxy group, a naphtho-thiazole moiety, and a benzamide group, contributing to its unique properties. Its molecular formula is C22H22N2O2S with a molecular weight of 378.49 g/mol.
The synthesis of this compound typically involves multi-step organic reactions, including the reaction of naphtho-thiazole derivatives with butoxy-substituted benzoyl chlorides in the presence of bases like triethylamine. The reaction conditions often include solvents such as dichloromethane to facilitate the acylation process.
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, including antimicrobial properties and potential therapeutic applications.
Antimicrobial Activity
Studies have demonstrated that this compound has significant antimicrobial activity against various bacterial and fungal strains. Its effectiveness can be attributed to its ability to disrupt microbial cell membranes and inhibit essential metabolic processes.
Antidiabetic Potential
The compound has been explored for its potential as an antidiabetic agent. Research into similar benzothiazole compounds has shown promising results in inhibiting α-amylase activity, which is crucial for carbohydrate digestion. For instance, a related study highlighted the efficacy of benzothiazole derivatives in inhibiting α-amylase with significant inhibition rates observed at varying concentrations (87.5% at 50 μg/mL) compared to the positive control acarbose (77.96% at the same concentration) .
Case Studies and Research Findings
Several studies have focused on the biological activity of compounds related to this compound:
- Antimicrobial Efficacy : A study reported that derivatives of naphtho-thiazole exhibited potent activity against Staphylococcus aureus and Candida albicans, suggesting that modifications in their structure could enhance their bioactivity.
- Inhibition of Enzymatic Activity : In vitro assays indicated that compounds with similar structures inhibited key enzymes involved in metabolic pathways relevant to diabetes management .
- Molecular Docking Studies : Computational analyses have shown that these compounds can effectively bind to active sites of target enzymes (e.g., α-amylase), providing insights into their mechanism of action .
Comparative Analysis with Similar Compounds
To better understand the biological activity of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | Structure | Biological Activity |
|---|---|---|
| N-(3,5-dichlorophenyl)-4,5-dihydronaphtho[1,2-d]thiazol-2-amine | Structure | Antimicrobial |
| 4,5-dihydronaphtho[1,2-d][1,3]thiazol-2-yl diethyldithiocarbamate | Structure | Anticancer |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
